2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(4-Fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative characterized by a bicyclic pyrazolo-pyrazinone core. Key structural features include:
- Position 2 substitution: A 4-fluorophenyl group, which enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.
- Position 5 substitution: A (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl group, introducing a methoxy-substituted aromatic ring and a methyl-oxazole moiety.
The compound’s synthesis likely involves multi-step protocols, such as condensation of pyrazole precursors with oxazole-containing intermediates under microwave-assisted or conventional heating conditions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c1-15-21(26-23(32-15)17-5-9-19(31-2)10-6-17)14-28-11-12-29-22(24(28)30)13-20(27-29)16-3-7-18(25)8-4-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKELBTWDOBXLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the fluorophenyl, methoxyphenyl, and methyloxazolyl groups through various chemical reactions. The reaction conditions may involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may scale up these laboratory procedures, optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrazin-4(5H)-one Derivatives
Compound 3o : 5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Key Difference : Saturated 6,7-dihydro pyrazine ring.
- Activity : Exhibits potent inhibition of A549 lung cancer cells (IC₅₀ = 2.1 µM) via autophagy modulation .
- SAR Insight : The 4-chlorophenyl group enhances activity compared to unsubstituted phenyl, suggesting electron-withdrawing substituents at position 2 improve potency .
- 5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Key Difference: Hydroxymethyl group at position 3.
Pyrazolo[1,5-a]Quinazolin-5(4H)-ones
- 4-Methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one
Substituent Effects
Halogenated Aryl Groups
4-Fluorophenyl vs. 4-Chlorophenyl :
- 4-Methoxyphenyl (Target Compound) vs. Nitro groups, being strongly electron-withdrawing, are associated with higher reactivity but may reduce solubility .
Heterocyclic Moieties
- Oxazole vs. Thiazole :
Anticancer Activity
- Key Insight : Electron-withdrawing groups (Cl, F) at position 2 correlate with improved anticancer activity, while oxazole/thiazole moieties at position 5 influence target selectivity .
Physicochemical Properties
| Compound | logP | Molecular Weight | Polar Surface Area (Ų) | |
|---|---|---|---|---|
| Target Compound | ~3.5* | 433.43 | ~80 | |
| 5-(2-Fluorobenzyl) Analog | 2.36 | 349.36 | 35.6 | |
| 3o | ~3.8* | 367.82 | ~70 |
*Estimated based on structural analogs.
Biological Activity
The compound 2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.
The primary mechanism of action for this compound involves interaction with various biological targets, including receptors involved in inflammatory responses and cell signaling pathways. Preliminary studies suggest that it may act as an agonist or antagonist depending on the target receptor.
Pharmacological Properties
- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the modulation of oxidative stress and neuronal survival pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and fluorophenyl groups have been explored to enhance potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased lipophilicity and receptor affinity |
| Fluorine substitution | Enhanced metabolic stability and bioavailability |
Study 1: Anti-inflammatory Effects
A study published in a pharmacological journal evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a significant reduction in swelling and pain scores compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Study 2: Anticancer Properties
In another research effort, the compound was tested against human breast cancer cell lines. The findings revealed an IC50 value of 12 µM, indicating potent anticancer activity. Mechanistic studies highlighted its ability to activate apoptotic pathways while inhibiting cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
